
Methyl 2-cyclopentyl-2-hydroxyphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyclopentyl-2-hydroxyphenylacetate is a compound that can be associated with various chemical synthesis processes and molecular structures. While the exact compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structures, and chemical properties are discussed, which can provide insights into the analysis of Methyl 2-cyclopentyl-2-hydroxyphenylacetate.
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures and the use of catalysts. For instance, a high-yielding synthesis of methyl orthoformate-protected hydroxytyrosol and its acetate derivative is reported, which involves protection and selective esterification steps . Similarly, a palladium-catalyzed reaction is used for the multiple arylation of 2-hydroxy-2-methylpropiophenone, indicating the potential for complex reactions involving palladium catalysts in the synthesis of related compounds . Additionally, the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate from L-serine demonstrates the use of Michael additions and Diels–Alder reactions in the creation of cyclopropyl-containing amino acids .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was determined, revealing a chair conformation of the cyclohexane ring and the presence of intermolecular hydrogen bonds . Similarly, the molecular structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine was described, with two intramolecular hydrogen bonds being identified .
Chemical Reactions Analysis
The chemical reactions involving related compounds can be complex, involving multiple bond cleavages and the formation of new bonds. The palladium-catalyzed reaction mentioned earlier leads to multiple arylation via successive C-C and C-H bond cleavages . This indicates that related compounds can undergo significant structural changes under the influence of catalysts and specific reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures and the functional groups present. The protective group in the synthesized hydroxytyrosol derivative is hydrolyzed under certain pH conditions, which affects its stability and reactivity . The synthesis of methyl 2-methyl-α-oxophenylacetate also highlights the importance of reaction conditions, such as the concentration of sulfuric acid and temperature, on the yield and purity of the product .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Analysis
Methyl 2-cyclopentyl-2-hydroxyphenylacetate is involved in various chemical synthesis processes. For instance, it was synthesized from methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate and used in further chemical reactions, demonstrating its role in complex organic synthesis and chemical transformations. The compound also serves as an intermediate in reactions, such as the synthesis of 3-quinuclidinyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate, indicating its utility in producing more complex chemical structures (Moszner et al., 2003), (Liu et al., 2008).
Antimicrobial Activity
Certain derivatives and structurally related compounds of Methyl 2-cyclopentyl-2-hydroxyphenylacetate have been studied for their biological activities. For instance, derivatives like 4-epiradicinol have shown inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential antimicrobial applications (Varma et al., 2006).
Safety And Hazards
The safety information for Methyl 2-cyclopentyl-2-hydroxyphenylacetate includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Propiedades
IUPAC Name |
methyl 2-cyclopentyl-2-(2-hydroxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-17-14(16)13(10-6-2-3-7-10)11-8-4-5-9-12(11)15/h4-5,8-10,13,15H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGDYKOFDODHHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyclopentyl-2-hydroxyphenylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

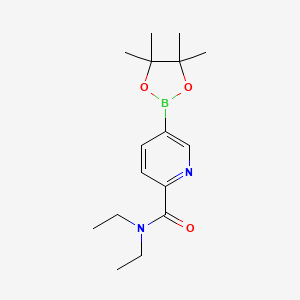
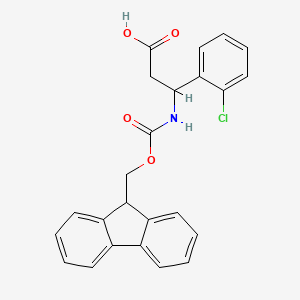
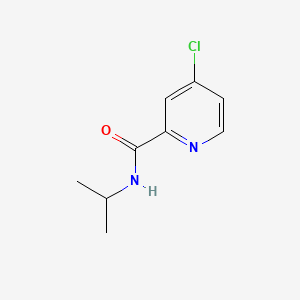
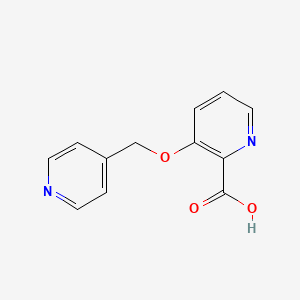
![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)


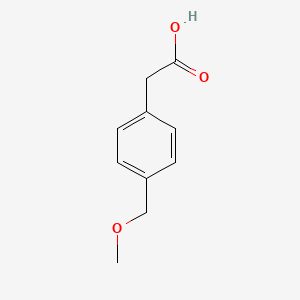


![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)


![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)